molecular formula C14H13NO4S B14203727 3-(Furan-2-yl)prop-2-enenitrile;4-methylbenzenesulfonic acid CAS No. 919278-40-3

3-(Furan-2-yl)prop-2-enenitrile;4-methylbenzenesulfonic acid

Cat. No.: B14203727
CAS No.: 919278-40-3
M. Wt: 291.32 g/mol
InChI Key: PLWSUILYQSBKID-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)prop-2-enenitrile;4-methylbenzenesulfonic acid is a compound that combines a furan ring with a prop-2-enenitrile group and a 4-methylbenzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)prop-2-enenitrile typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base, followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide .

For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of 3-(Furan-2-yl)prop-2-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

4-Methylbenzenesulfonic acid is produced on a large scale by the sulfonation of toluene in batch or continuous reactors. The process is well-established and involves the use of sulfuric acid or oleum as the sulfonating agents .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:

4-Methylbenzenesulfonic acid can participate in:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)prop-2-enenitrile and 4-methylbenzenesulfonic acid have various scientific research applications:

    Chemistry: Used as intermediates in organic synthesis for the preparation of complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential use in drug development and as pharmaceutical intermediates.

    Industry: Used in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)prop-2-enenitrile involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

4-Methylbenzenesulfonic acid acts as a strong acid and can protonate various functional groups in biological molecules, affecting their structure and function. It can also form sulfonate esters with alcohols, which can be used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

CAS No.

919278-40-3

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

3-(furan-2-yl)prop-2-enenitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H5NO.C7H8O3S/c8-5-1-3-7-4-2-6-9-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,6H;2-5H,1H3,(H,8,9,10)

InChI Key

PLWSUILYQSBKID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=COC(=C1)C=CC#N

Origin of Product

United States

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